molecular formula C11H17N5O4S B5542828 N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide

N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide

Cat. No. B5542828
M. Wt: 315.35 g/mol
InChI Key: JOLQKFQQXUGRLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{[(4,6-Dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide involves multiple steps, including condensation reactions, nucleophilic substitutions, and possibly cyclization processes to integrate the pyrimidinyl and morpholine components. Techniques such as palladium-catalyzed aminocarbonylation have been utilized for similar compounds, demonstrating the versatility and complexity of synthetic approaches (Wan et al., 2002).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their pyrimidine and morpholine rings. Studies involving crystallography and spectroscopy, such as FTIR and NMR, have been instrumental in elucidating the structural features, including bond lengths, angles, and the overall geometry of these molecules. The structure affects the molecule's reactivity, binding properties, and overall chemical behavior (Sowrirajan et al., 2022).

Chemical Reactions and Properties

N-{[(4,6-Dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide and related compounds participate in various chemical reactions, including hydrogen bonding, electrophilic and nucleophilic substitutions, and more. These reactions are fundamental to understanding the chemical properties and potential reactivity patterns of the molecule. The presence of functional groups such as sulfonamide and amino groups contributes to its reactivity and interactions with other molecules (Arman & Tiekink, 2013).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of N-{[(4,6-Dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide in different environments. These properties are influenced by the molecular structure and can affect the compound's applications and handling (Jakubkienė et al., 2003).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards other chemical agents, and stability, are defined by the compound's functional groups and molecular structure. Studies have shown that such compounds exhibit a range of activities, including inhibitory effects on certain enzymes, which can be attributed to their chemical properties (Casini et al., 2002).

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Comprehensive structural and spectroscopic analyses of compounds related to N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide have been conducted. The studies include elemental analysis, FT IR, 1 H NMR, UV–Vis, and MS, alongside DFT/B3LYP and HF methods. These methods provide insight into the optimized molecular structure, harmonic vibrational frequencies, and electronic structures. Such investigations are crucial for understanding the molecular interactions and stability, which are essential for potential therapeutic applications (Mansour & Ghani, 2013).

Synthesis and Antimicrobial Activity

Research on the synthesis of novel compounds incorporating the sulfamethazine moiety, including N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide, has shown promising results in antimicrobial activities. These studies have led to the development of heterocyclic compounds with significant antibacterial and antifungal properties, providing a basis for new antimicrobial agents (Nunna et al., 2014).

Enzyme Inhibition and Therapeutic Potential

Research into derivatives of N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide has led to the identification of compounds with potent enzyme inhibitory activity. These compounds have been shown to strongly inhibit carbonic anhydrase isozymes involved in aqueous humor secretion within the eye. This inhibition suggests potential therapeutic applications in treating conditions like glaucoma by lowering intraocular pressure when administered topically (Casini et al., 2002).

Novel Synthetic Routes and Chemical Properties

Innovative synthetic methods for compounds related to N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide have been developed. These methods focus on creating broad-spectrum reactivators against toxic compounds, emphasizing the synthesis of highly soluble salts suitable for various technological applications, including antidotes for organophosphorus poisoning. Such research contributes to the advancement of chemical synthesis techniques and the development of new therapeutic agents (Eyer et al., 2005).

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O4S/c1-8-7-9(2)13-10(12-8)14-11(17)15-21(18,19)16-3-5-20-6-4-16/h7H,3-6H2,1-2H3,(H2,12,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLQKFQQXUGRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylurea

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